molecular formula C13H18O4S B13921538 (1-(Hydroxymethyl)cyclobutyl)methyl 4-methylbenzenesulfonate

(1-(Hydroxymethyl)cyclobutyl)methyl 4-methylbenzenesulfonate

Cat. No.: B13921538
M. Wt: 270.35 g/mol
InChI Key: AUUJDRKYRZRVSK-UHFFFAOYSA-N
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Description

1,1-Cyclobutanedimethanol, 1-(4-methylbenzenesulfonate) is a chemical compound with the molecular formula C13H18O4S. It is a derivative of cyclobutanedimethanol, where one of the hydroxyl groups is substituted with a 4-methylbenzenesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Cyclobutanedimethanol, 1-(4-methylbenzenesulfonate) typically involves the reaction of 1,1-Cyclobutanedimethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

1,1-Cyclobutanedimethanol, 1-(4-methylbenzenesulfonate) can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form cyclobutane derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Major Products

    Substitution: Formation of cyclobutane derivatives with different substituents.

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutane derivatives with reduced functional groups.

Scientific Research Applications

1,1-Cyclobutanedimethanol, 1-(4-methylbenzenesulfonate) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Cyclobutanedimethanol, 1-(4-methylbenzenesulfonate) involves its interaction with various molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    1,1-Cyclobutanedimethanol: The parent compound without the sulfonate group.

    1,1-Cyclobutanedimethanol, 1,1-bis(4-methylbenzenesulfonate): A derivative with two sulfonate groups.

    Cyclobutane-1,1-diyldimethanol: Another derivative with different substituents.

Uniqueness

1,1-Cyclobutanedimethanol, 1-(4-methylbenzenesulfonate) is unique due to the presence of both a cyclobutane ring and a sulfonate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

[1-(hydroxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4S/c1-11-3-5-12(6-4-11)18(15,16)17-10-13(9-14)7-2-8-13/h3-6,14H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUJDRKYRZRVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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